Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4O2 It is an ester derivative of benzoic acid, characterized by the presence of both fluorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a chemical compound that is often used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In this context, the compound may interact with its targets to form new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of complex organic compounds .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its primary use in organic synthesis suggests that it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and availability in different environments . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of methyl 4-methyl-3-(trifluoromethyl)benzoate using a fluorinating agent like Selectfluor. This reaction is carried out under controlled conditions to achieve selective fluorination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Oxidation: 4-fluoro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-fluoro-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a precursor in the synthesis of fluorinated drugs with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and specialty polymers with improved chemical resistance and thermal stability.
Comparison with Similar Compounds
Methyl 4-fluoro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 4-position, affecting its interaction with molecular targets.
4-(Trifluoromethyl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYBOHVMFKZODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570997 | |
Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176694-36-3 | |
Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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